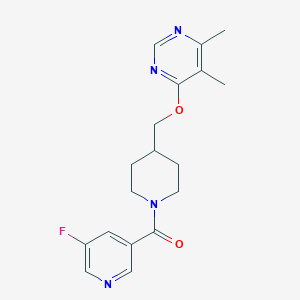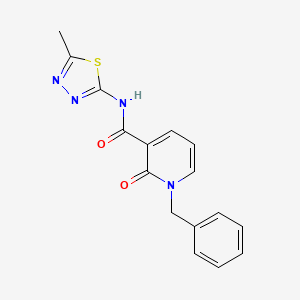
5-Chloro-2-pyridylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-pyridylzinc bromide: is an organozinc compound with the molecular formula C5H3BrClNZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
作用機序
Target of Action
5-Chloro-2-pyridylzinc bromide is a type of organozinc compound . Organozinc compounds are known to be used in various organic reactions, including the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary targets of this compound are likely to be the carbon atoms involved in the formation of new carbon-carbon bonds.
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound would act as a nucleophile, donating electrons to an electrophilic carbon atom . This results in the formation of a new carbon-carbon bond. The bromide ion would then be eliminated as a byproduct .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The formation of new carbon-carbon bonds can lead to the creation of a wide variety of structures, which can have numerous downstream effects depending on the specific molecules involved.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants present in the reaction. The specific molecular and cellular effects would depend on the nature of these compounds.
準備方法
Synthetic Routes and Reaction Conditions: 5-Chloro-2-pyridylzinc bromide can be synthesized through the direct insertion of zinc into 5-chloro-2-bromopyridine in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires the use of highly active zinc to ensure efficient formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same fundamental principles but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions: 5-Chloro-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base, and an electrophile such as an aryl halide.
Substitution Reactions: May involve different electrophiles and reaction conditions depending on the desired product.
Major Products: The major products formed from these reactions are often complex organic molecules that incorporate the 5-chloro-2-pyridyl moiety, which can be further functionalized for various applications.
科学的研究の応用
Chemistry: 5-Chloro-2-pyridylzinc bromide is widely used in organic synthesis for the construction of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in forming various organic compounds makes it an essential reagent in chemical manufacturing.
類似化合物との比較
- 2-Chloro-5-pyridylzinc bromide
- 3-Chloro-2-pyridylzinc bromide
Comparison: 5-Chloro-2-pyridylzinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Compared to its isomers, it may offer different selectivity and efficiency in certain synthetic applications .
特性
IUPAC Name |
bromozinc(1+);5-chloro-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNJOMJXTNHYIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=[C-]1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
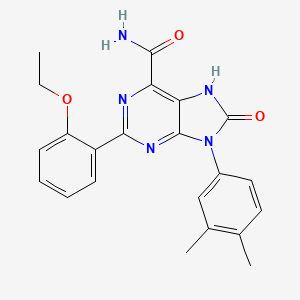
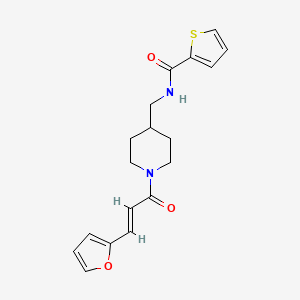
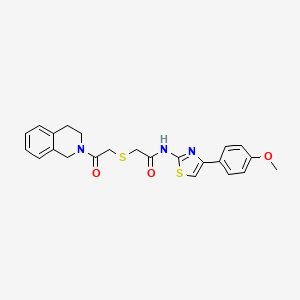
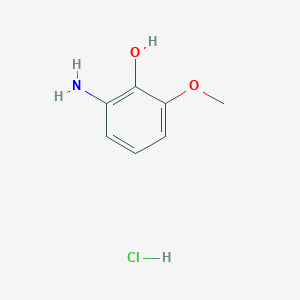

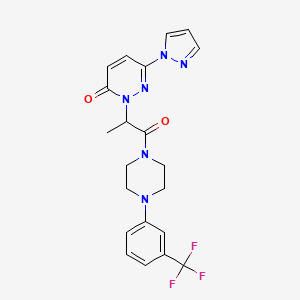
![N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2981391.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)
![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)
